4-ethoxy-n-phenylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-n-phenylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-ethoxyaniline is reacted with a suitable electrophile, such as a benzyl halide, under basic conditions to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, and is carried out in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-n-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
4-ethoxy-n-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-n-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug development, the compound may target specific receptors or enzymes to modulate their activity and produce therapeutic effects .
Comparison with Similar Compounds
4-ethoxy-n-phenylaniline can be compared with other similar compounds, such as:
Benzenamine, 4-methoxy-N-phenyl-: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and applications.
Benzenamine, 4-ethoxy-N-methyl-: The presence of a methyl group on the nitrogen atom can alter the compound’s chemical properties and biological activity.
Benzenamine, 4-ethoxy-N-benzyl-: The benzyl group provides additional steric hindrance and electronic effects, influencing the compound’s behavior in chemical reactions
Properties
CAS No. |
1020-54-8 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-ethoxy-N-phenylaniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI Key |
SEKMXHXGKOKENQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
1020-54-8 | |
Origin of Product |
United States |
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